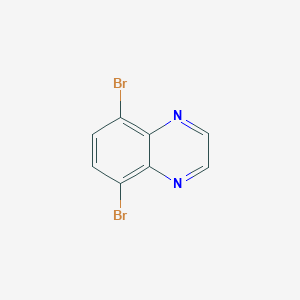

5,8-ジブロモキノキサリン

概要

説明

5,8-Dibromoquinoxaline is a chemical compound with the molecular formula C8H4Br2N2 . It has an average mass of 287.939 Da and a mono-isotopic mass of 285.874115 Da .

Synthesis Analysis

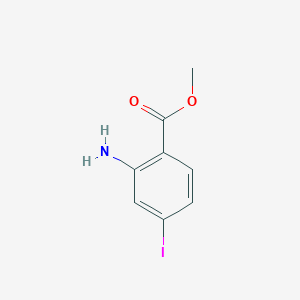

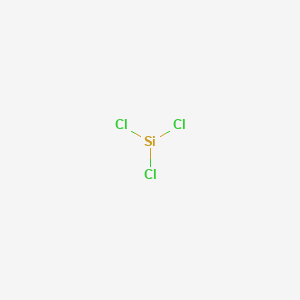

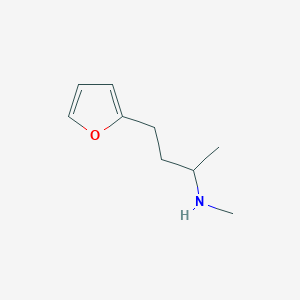

The synthesis of 5,8-Dibromoquinoxaline involves a reaction with bromine in acetonitrile for 25 hours under reflux conditions in an inert atmosphere . The reaction is monitored by TLC or 1H NMR spectroscopy . After the desired time, the reaction mixture is allowed to cool to room temperature and the solvent is removed under reduced pressure . The mixture is then diluted with a saturated solution of sodium carbonate and extracted with ethyl acetate . The combined organic layers are washed with water, dried over Na2SO4, and concentrated . The crude product is then purified .Molecular Structure Analysis

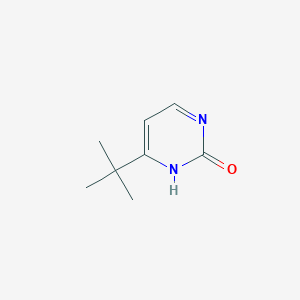

The molecular structure of 5,8-Dibromoquinoxaline consists of a quinoxaline core, which is a type of heterocyclic compound . This core is substituted at the 5 and 8 positions with bromine atoms .Chemical Reactions Analysis

5,8-Dibromoquinoxaline can undergo various chemical reactions. For example, it can be used in the synthesis of conjugated polymers via the alternate copolymerization of the electron-donating monomer benzodithiophene (BDT) and three different electron-accepting monomers .Physical And Chemical Properties Analysis

5,8-Dibromoquinoxaline is a solid substance with a melting point of 198-203°C (dec.) . It has a predicted boiling point of 352.5±37.0 °C and a predicted density of 2.022±0.06 g/cm3 . It should be stored in a dark place, under an inert atmosphere, at room temperature .科学的研究の応用

5,8-ジブロモキノキサリン:科学研究応用の包括的な分析

5,8-ジブロモキノキサリンは、科学研究においていくつかの潜在的な用途を持つ汎用性の高い化合物です。以下は、それぞれ独自のセクションで詳しく説明されている、いくつかのユニークな用途です。

光起電力材料: 5,8-ジブロモキノキサリン誘導体は、太陽電池の性能を向上させるために光起電力材料に使用するために合成されてきました。 これらの誘導体は、効率的で安定した有機太陽電池の開発に不可欠なドナー-アクセプター(D-A)コポリマーを作成するために使用できます .

電気化学的用途: この化合物は、さまざまなチオフェンドナーを含むドナー-アクセプター型ポリマーの合成にも使用されます。 これらのポリマーは、電気化学的およびエレクトロクロミック特性を示し、エレクトロクロミックデバイスなどの用途に適しています .

有機エレクトロニクス: 5,8-ジブロモキノキサリンを含む臭素化キノキサリンは、有機エレクトロニクスに使用される共役ポリマーの合成における重要な中間体です。 これらの材料は、有機発光ダイオード(OLED)、電界効果トランジスタ(FET)、およびその他の電子デバイスを作成するために不可欠です .

リチウム有機電池材料: キノキサリン-チオフェン共役ポリマー複合材料をリチウム有機電池の電極材料として使用することについて研究が行われています。 これらの材料は、高性能エネルギー貯蔵ソリューションに期待されています .

Safety and Hazards

5,8-Dibromoquinoxaline is classified as Acute toxicity - Category 3, Oral; Skin irritation, Category 2; Serious eye damage, Category 1; Specific target organ toxicity – single exposure, Category 3 . It is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

5,8-dibromoquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZBXKVJNVNNET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Br)N=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467892 | |

| Record name | 5,8-dibromoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148231-12-3 | |

| Record name | 5,8-dibromoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,8-Dibromoquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 5,8-Dibromoquinoxaline suitable for use in conjugated polymers?

A1: 5,8-Dibromoquinoxaline acts as an electron-accepting unit due to the electron-withdrawing nature of the quinoxaline moiety. When copolymerized with electron-donating monomers, it forms D-A conjugated polymers. [, , , , , ] These polymers exhibit intramolecular charge transfer, leading to desirable properties like narrow band gaps and broad absorption in the visible region, crucial for applications like organic photovoltaics and light-emitting diodes. [, , , ]

Q2: How does modifying the donor unit in a copolymer containing 5,8-Dibromoquinoxaline affect the polymer's properties?

A2: Research shows that incorporating different donor units alongside 5,8-Dibromoquinoxaline significantly impacts the polymer's properties. For instance, using thiophene units instead of benzodithiophene led to a more planar polymer backbone in PTQTS, enhancing intermolecular π-stacking and ultimately improving photovoltaic performance. [] This highlights how structural modifications tune the polymer's electronic and optical characteristics.

Q3: Can you elaborate on the impact of structural modifications on the absorption properties of these polymers?

A3: Studies show a direct correlation between the structure of the acceptor unit and the polymer's absorption properties. For example, increasing the electron-withdrawing ability of the co-monomer by using 5,8-dibromo-2,3-diphenylquinoxaline or 10,13-dibromodibenzo[a,c]phenazine instead of 5,8-dibromoquinoxaline resulted in a redshift in the absorption spectra of the resulting polymers. [] This modification allows for better harvesting of light in the visible region, crucial for solar cell applications.

Q4: Beyond organic photovoltaics, are there other potential applications for these D-A polymers?

A4: Yes, these polymers exhibit promising electrochromic properties. Research on polymers incorporating 2,3-di(2-pyridyl)-5,8-dibromoquinoxaline as the acceptor unit demonstrated their ability to switch between different colors upon electrochemical oxidation and reduction. [] These properties, coupled with high optical contrasts in the near-infrared region and fast switching times, make them suitable candidates for applications like smart windows and displays.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B189837.png)

![6-Hydroxy-1,1-dioxo-1l6-[1,4]thiazepane-4-carboxylic acid tert-butyl ester](/img/structure/B189840.png)

![6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B189857.png)